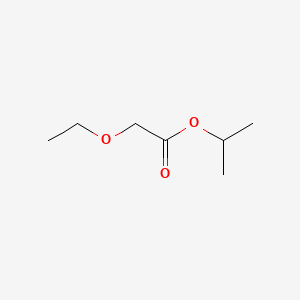
Acetic acid, ethoxy-, 1-methylethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 2-ethoxyacetate is an organic compound with the molecular formula C7H14O3. It is an ester formed from isopropyl alcohol and 2-ethoxyacetic acid. This compound is known for its use as a solvent and an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
Isopropyl 2-ethoxyacetate can be synthesized through the esterification reaction between isopropyl alcohol and 2-ethoxyacetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of isopropyl 2-ethoxyacetate involves the continuous esterification process. This method allows for the efficient production of the compound on a large scale. The reactants are fed into a reactor where they undergo esterification in the presence of a catalyst. The product is then purified through distillation to obtain high-purity isopropyl 2-ethoxyacetate.
化学反应分析
Types of Reactions
Isopropyl 2-ethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to isopropyl alcohol and 2-ethoxyacetic acid in the presence of water and an acid or base catalyst.
Transesterification: It can react with other alcohols to form different esters through transesterification.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and acid or base catalysts.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products Formed
Hydrolysis: Isopropyl alcohol and 2-ethoxyacetic acid.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohol.
科学研究应用
Isopropyl 2-ethoxyacetate has several applications in scientific research:
Chemistry: Used as a solvent and an intermediate in organic synthesis.
Biology: Employed in the preparation of various biological compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of isopropyl 2-ethoxyacetate involves its role as a solvent and an intermediate in chemical reactions. As a solvent, it helps dissolve other substances, facilitating chemical reactions. As an intermediate, it participates in various chemical transformations, leading to the formation of desired products.
相似化合物的比较
Similar Compounds
Isopropyl acetate: Similar ester with different properties.
Ethyl acetate: Another ester with similar uses but different reactivity.
Butyl acetate: Ester with a longer carbon chain and different applications.
Uniqueness
Isopropyl 2-ethoxyacetate is unique due to its specific combination of isopropyl and 2-ethoxyacetic acid, which imparts distinct properties and reactivity compared to other esters. Its specific structure makes it suitable for particular applications in organic synthesis and industrial processes.
属性
CAS 编号 |
54063-13-7 |
|---|---|
分子式 |
C7H14O3 |
分子量 |
146.18 g/mol |
IUPAC 名称 |
propan-2-yl 2-ethoxyacetate |
InChI |
InChI=1S/C7H14O3/c1-4-9-5-7(8)10-6(2)3/h6H,4-5H2,1-3H3 |
InChI 键 |
MAIDELXMDKJUOK-UHFFFAOYSA-N |
规范 SMILES |
CCOCC(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















